molecular formula C7H5Br3O2 B1346853 3-Hydroxy-2,4,6-tribromobenzyl alcohol

3-Hydroxy-2,4,6-tribromobenzyl alcohol

Cat. No.: B1346853
M. Wt: 360.82 g/mol
InChI Key: BBWNCMUFINAVBT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 3-hydroxy-2,4,6-tribromobenzyl alcohol aligns with advancements in electrophilic aromatic substitution techniques developed in the mid-20th century. Early bromination strategies, such as the Hunsdiecker–Borodin reaction, laid the groundwork for introducing halogens onto aromatic rings. However, the specific synthesis of this compound likely emerged from industrial efforts to optimize brominated intermediates for materials science.

A patent by Newton et al. (1976) detailed methods for synthesizing trihalogenated benzyl alcohols, emphasizing the use of pressurized hydrogen bromide to enhance reaction efficiency. This approach minimized side reactions and improved yields compared to traditional bromination under ambient conditions. Subsequent refinements, such as catalytic bromination in acetic acid media, further streamlined production.

The compound’s discovery is indirectly linked to studies on decarboxylative halogenation, where bromine incorporation at ipso positions relative to carboxyl groups was observed. Such mechanistic insights enabled targeted synthesis of polybrominated phenols, including this compound.

Nomenclature and IUPAC Classification

The systematic IUPAC name, 2,4,6-tribromo-3-(hydroxymethyl)phenol , delineates its structure unambiguously:

  • Phenol : The parent compound, with a hydroxyl (-OH) group at position 1.
  • 2,4,6-Tribromo : Bromine atoms occupy positions 2, 4, and 6 on the benzene ring.
  • 3-(Hydroxymethyl) : A hydroxymethyl (-CH₂OH) group is attached to position 3.
Property Value Source
CAS Registry Number 2316-63-4
Molecular Formula C₇H₅Br₃O₂
Molecular Weight 360.82 g/mol
IUPAC Name 2,4,6-Tribromo-3-(hydroxymethyl)phenol

The numbering prioritizes the hydroxyl group as position 1, with bromine and hydroxymethyl substituents assigned the lowest possible indices. This nomenclature adheres to IUPAC guidelines for polyhalogenated phenols.

Role in Brominated Aromatic Compound Research

This compound serves as a critical intermediate in synthesizing advanced brominated materials. Its utility stems from two key features:

  • Electron-Withdrawing Bromine Substituents : These groups direct further electrophilic substitutions, enabling precise functionalization of the aromatic ring.
  • Hydroxymethyl Reactivity : The -CH₂OH group participates in oxidation and esterification reactions, facilitating derivatization into polymers or pharmaceuticals.

In materials science, this compound has been explored as a precursor for flame retardants, though such applications fall outside this article’s scope. Instead, its value lies in methodological contributions:

  • Bromination Studies : Research using this compound has elucidated solvent effects on regioselectivity in polybromination reactions.
  • Decarboxylative Pathways : Investigations into its synthesis have informed mechanisms of halogen migration during decarboxylation.

For example, Krishna and Pope’s work on trihalogenated phenols demonstrated how bromine’s electronegativity stabilizes transition states in substitution reactions, a principle applicable to this compound.

Properties

IUPAC Name

2,4,6-tribromo-3-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1,11-12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWNCMUFINAVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280469
Record name 2,4,6-Tribromo-3-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2316-63-4
Record name 2,4,6-Tribromo-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2316-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tribromo-3-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

3-Hydroxybenzyl Alcohol (CAS 620-24-6)

  • Molecular Formula : C₇H₈O₂
  • Molecular Weight : 124.14 g/mol
  • Key Differences: Lacks bromine substituents, resulting in significantly lower molecular weight and density. Exhibits higher water solubility due to reduced steric hindrance and lack of heavy atoms.

4-Hydroxybenzyl Alcohol

  • Molecular Formula : C₇H₈O₂
  • Molecular Weight : 124.14 g/mol
  • Key Differences: Hydroxyl group at the para position instead of meta. Demonstrates stronger antioxidant activity due to enhanced resonance stabilization of the phenolic radical . Used in organic synthesis and as a building block for polymers and pharmaceuticals .

3,4,5-Trimethoxybenzyl Alcohol (CAS 3840-31-1)

  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.218 g/mol
  • Key Differences :
    • Methoxy groups at positions 3, 4, and 5 instead of bromine and hydroxyl groups.
    • Electron-donating methoxy substituents increase steric bulk and alter reactivity (e.g., reduced electrophilicity compared to brominated analogs).
    • Applications: Intermediate in fine chemical synthesis and agrochemicals .

2,3,4-Trifluorobenzyl Alcohol

  • Molecular Formula : C₇H₅F₃O
  • Molecular Weight : 162.11 g/mol
  • Key Differences :
    • Fluorine atoms at positions 2, 3, and 4 impart high electronegativity and small atomic size.
    • Enhanced resistance to oxidation and metabolic degradation compared to brominated derivatives.
    • Used in pharmaceutical research for fluorinated drug candidates .

3-Hydroxy-2,4,6-Tribromo-Benzoic Acid (TBHBA)

  • Molecular Formula : C₇H₃Br₃O₃
  • Molecular Weight : 374.81 g/mol
  • Key Differences :
    • Carboxylic acid functional group instead of alcohol.
    • Higher acidity (pKa ~2–3) due to the electron-withdrawing effect of bromine and the carboxylic group.
    • Applications: Reagent in biochemical assays and dye synthesis .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Bromine Atoms : Increase molecular weight, density, and stability toward electrophilic substitution. The electron-withdrawing nature of bromine reduces the nucleophilicity of the hydroxyl group .
  • Hydroxyl Position : Meta-substituted hydroxyl (3-Hydroxy-2,4,6-tribromobenzyl alcohol) vs. para (4-Hydroxybenzyl alcohol) alters hydrogen-bonding capacity and solubility .
  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances oxidative stability, while bromine’s polarizability increases van der Waals interactions, affecting melting points and solubility .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Water Solubility
This compound 360.827 Not reported Low
3-Hydroxybenzyl alcohol 124.14 69–72 High
4-Hydroxybenzyl alcohol 124.14 92–94 Moderate
3,4,5-Trimethoxybenzyl alcohol 198.218 Not reported Low

Preparation Methods

Bromination of Phenols

One of the most common methods for preparing 3-Hydroxy-2,4,6-tribromobenzyl alcohol involves bromination reactions using phenolic precursors. The process typically includes:

  • Starting Material : Phenol or substituted phenols.
  • Reagents :
    • Bromine or sodium bromide (as brominating agents).
    • Acetone as a solvent.
  • Catalysts : Acidic catalysts such as sulfuric acid or chemoenzymatic catalysts are often employed to facilitate the reaction.
  • Procedure :
    • The phenol is dissolved in acetone.
    • Bromine or sodium bromide is added gradually under controlled temperature conditions.
    • The reaction mixture is stirred until the desired tribromination occurs.
  • Yield : High yields are reported when reaction parameters are optimized.

Chemoenzymatic Synthesis

Chemoenzymatic methods utilize enzymes to catalyze selective bromination reactions:

  • Enzymes Used : Specific oxidoreductases that facilitate bromination without overreacting.
  • Advantages :
    • High selectivity for the tribromo substitution pattern.
    • Reduced formation of side products.
  • Applications : This method is particularly suitable for producing high-purity compounds for pharmaceutical or polymer applications.

Synthesis from Benzenemethanol Derivatives

Another approach involves the modification of benzenemethanol derivatives:

  • Starting Material : Benzenemethanol derivatives with hydroxymethyl groups.
  • Reagents : Bromine sources such as $$Br_2$$ or $$NaBr$$.
  • Procedure :
    • The hydroxymethyl group undergoes selective bromination at the ortho and para positions relative to the hydroxyl group.
    • Reaction conditions are optimized to ensure complete substitution at these positions.

Industrial Scale Preparation

For large-scale synthesis, industrial setups may use continuous flow reactors:

  • Raw Materials : Phenol derivatives and brominating agents.
  • Reactors : Continuous flow systems to ensure consistent product quality and high throughput.
  • Safety Measures : Proper handling of bromine due to its toxic and corrosive nature.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Purity
Bromination of Phenols Simple setup; high yield Requires careful handling of bromine High Moderate
Chemoenzymatic Synthesis High selectivity; eco-friendly Expensive enzymes Moderate High
Benzenemethanol Derivatives Versatile starting material Complex reaction conditions Moderate High
Industrial Scale Efficient for bulk production Requires specialized equipment Very High Moderate

Key Findings

  • Bromination reactions are the most widely used preparation method due to their simplicity and scalability.
  • Chemoenzymatic synthesis offers high selectivity and purity but is limited by cost considerations.
  • Industrial setups optimize production efficiency but require significant investment in reactor systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Hydroxy-2,4,6-tribromobenzyl alcohol, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves bromination of 3-hydroxybenzyl alcohol using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under controlled conditions). A stepwise approach is recommended to avoid over-bromination:

Protect the hydroxyl group with acetyl chloride to prevent undesired oxidation .

Brominate the aromatic ring using FeBr₃ as a catalyst at 60–80°C .

Deprotect the hydroxyl group via hydrolysis (NaOH/ethanol).

  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) followed by recrystallization in methanol to achieve >95% purity. Confirm purity via UPLC-HRESIMS (e.g., [M-H]⁻ ion at m/z 402.78) .

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
  • Aromatic protons as a singlet (δ 7.2–7.5 ppm, ¹H NMR) due to symmetry.
  • Hydroxymethyl group (δ 4.5 ppm, ¹H; δ 65–70 ppm, ¹³C).
  • IR : O-H stretch (~3450 cm⁻¹), C-Br stretches (550–650 cm⁻¹) .
  • HRESIMS : Calculate exact mass (C₇H₅Br₃O₂: 402.78 g/mol) and compare with observed [M-H]⁻ .

Advanced Research Questions

Q. What challenges arise in distinguishing positional isomers during bromination, and how can they be resolved?

  • Methodological Answer : Bromination of polyhydroxy substrates can yield regioisomers (e.g., 2,4,6- vs. 2,3,5-substitution). To resolve:

  • Use 2D NMR (COSY, HSQC) : Correlate aromatic proton couplings to confirm substitution patterns .
  • X-ray crystallography : Definitive structural assignment if single crystals are obtainable (e.g., recrystallize in DMSO/water) .
  • DFT calculations : Compare experimental vs. computed NMR chemical shifts (software: Gaussian or ORCA) .

Q. How does this compound degrade under acidic or photolytic conditions, and what are the implications for handling?

  • Methodological Answer :

  • Acidic degradation : Reflux in HCl (1M) shows debromination to 3-hydroxybenzyl alcohol (HPLC monitoring, retention time 8.2 min). Stabilize solutions with ascorbic acid (0.1% w/v) to inhibit radical-mediated degradation .
  • Photolysis : UV exposure (254 nm) generates brominated quinones (LC-MS/MS analysis). Store in amber vials at –20°C under inert gas (N₂/Ar) .

Q. What strategies improve reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Optimize bromination : Use a Br₂/FeBr₃ ratio of 3:1 in DCM at 0°C to minimize side products. Monitor via TLC (Rf = 0.4 in hexane/EtOAc 1:1) .
  • Protection/deprotection : Acetylation with acetic anhydride (pyridine catalyst) improves bromination efficiency by 30% .
  • Scale-up considerations : Replace column chromatography with flash chromatography (Biotage system) for faster separation .

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